2,6-Dichloro-4-nitroanilinium chloride
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Overview
Description
2,6-Dichloro-4-nitroanilinium chloride is a chemical compound with the molecular formula C6H5Cl3N2O2. It is a derivative of 4-nitroaniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,6-dichloro-4-nitroanilinium chloride involves the chlorination of 4-nitroaniline. The process typically uses chlorine bleaching liquor in water, with the presence of acids such as hydrochloric acid or nitric acid. The reaction is carried out in stages, starting at low temperatures (5° to 10°C) and gradually increasing to higher temperatures (up to 70°C) to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the chlorination process is optimized using a liquid-liquid chlorination method in a microflow system. This method achieves high conversion rates (98.3%) and selectivity (90.6%) within a short reaction time (1.6 seconds) under optimized conditions .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-nitroanilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a catalyst or metal hydrides are used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 2,6-dichloro-4-phenylenediamine.
Oxidation Reactions: Products can vary depending on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-4-nitroanilinium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-nitroanilinium chloride involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and reactivity. For example, the nitro group can be reduced to an amino group, which can then interact with various biological molecules. The specific pathways and targets depend on the context of its use, such as in pesticides or pharmaceuticals .
Comparison with Similar Compounds
2,4-Dichloro-6-nitroaniline: This compound has a similar structure but with chlorine atoms at the 2 and 4 positions.
4-Nitroaniline: The parent compound without chlorine substitutions.
2,6-Dichloroaniline: A derivative with chlorine atoms but without the nitro group.
Uniqueness: 2,6-Dichloro-4-nitroanilinium chloride is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability .
Biological Activity
2,6-Dichloro-4-nitroanilinium chloride (DCNA) is an organic compound derived from the chlorination of 4-nitroaniline. This compound has garnered attention in various scientific fields due to its biological activity, particularly in toxicology and agricultural applications. This article reviews the biological activity of DCNA, highlighting its toxicity, potential therapeutic applications, and analytical methods for detection.
- Chemical Formula : C₆H₄Cl₂N₂O₂
- Molecular Weight : 191.01 g/mol
- Melting Point : 187°C to 191°C
- Solubility : Varies across different solvents, particularly soluble in dimethylformamide.
Toxicity
DCNA exhibits moderate toxicity in various animal models. The acute oral toxicity (LD50) is reported to be approximately 387 mg/kg in male rats, while the dermal LD50 is around 921 mg/kg . Additionally, studies indicate that DCNA can induce skin sensitization, with varying results based on specific test conditions. For instance:
- Guinea Pig Maximization Test : Showed DCNA as a weak sensitizer in one instance and a strong sensitizer in another .
Antimicrobial Properties
Research indicates that DCNA possesses antimicrobial activity, particularly against certain fungi and bacteria. Its application as a fungicide has been explored due to its efficacy in inhibiting fungal growth. This characteristic makes it valuable in agricultural settings for crop protection.
Case Study 1: Toxicological Assessment
In a study examining the toxicological profile of DCNA, researchers conducted a series of tests to evaluate its effects on mammalian cells. The study found that exposure to DCNA resulted in cytotoxic effects at higher concentrations, suggesting a dose-dependent relationship between exposure levels and cellular viability .
Case Study 2: Agricultural Application
Another significant study focused on the application of DCNA as a pesticide. The research demonstrated that DCNA effectively reduced fungal infections in crops when applied at specific concentrations. The study concluded that DCNA could be integrated into pest management systems to enhance crop yield and quality while minimizing chemical residues.
Analytical Methods for Detection
Recent advancements have introduced sensitive detection methods for DCNA. A notable method involves using a high-nuclear Cd(II)–Sm(III) nanocluster for luminescent detection:
- Detection Limits : The limits of detection (LODs) range from 0.95 μM to 2.81 μM for various emissions associated with DCNA .
- Application : This method allows for rapid and reliable quantification of DCNA concentrations in agricultural products.
Summary of Research Findings
Study Focus | Key Findings |
---|---|
Toxicity Assessment | LD50 values: Oral - 387 mg/kg; Dermal - 921 mg/kg |
Antimicrobial Activity | Effective against specific fungi and bacteria |
Agricultural Use | Reduces fungal infections; enhances crop yield |
Detection Methods | Luminescent detection with LODs of 0.95 μM to 2.81 μM |
Properties
CAS No. |
93919-27-8 |
---|---|
Molecular Formula |
C6H5Cl3N2O2 |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
(2,6-dichloro-4-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C6H4Cl2N2O2.ClH/c7-4-1-3(10(11)12)2-5(8)6(4)9;/h1-2H,9H2;1H |
InChI Key |
KBRQVBKMCXVUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Cl)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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